molecular formula C19H22N2S B4279248 N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea

N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea

Cat. No. B4279248
M. Wt: 310.5 g/mol
InChI Key: BQCHTVLZLBXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, also known as TSN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TSN is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been found to modulate immune responses, including the production of cytokines and the activation of T cells. In addition, N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to regulate neurotransmitter release, including the release of dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is that it has been extensively studied and its effects are well-characterized. This makes it an attractive target for further investigation in the laboratory. However, one limitation of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is that it can be difficult to synthesize and purify, which may limit its availability for use in experiments.

Future Directions

There are many potential future directions for research on N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea. One area of interest is the development of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea in the regulation of immune responses, and its potential applications in the treatment of autoimmune diseases. Finally, the development of new methods for the synthesis and purification of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea may help to overcome some of the limitations associated with its use in laboratory experiments.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of neurotransmitter release.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-2-14-10-12-16(13-11-14)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-13,18H,2,5,7,9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCHTVLZLBXMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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